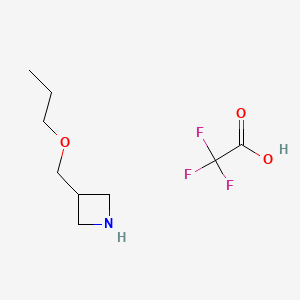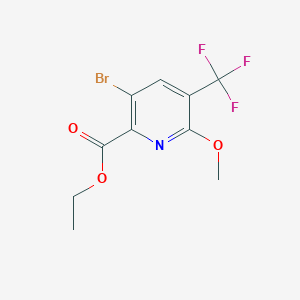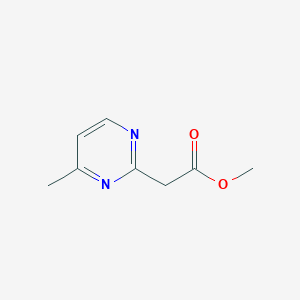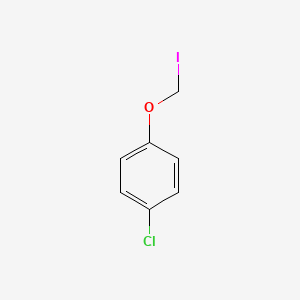
1-Chloro-4-(iodomethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(iodomethoxy)benzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where a chlorine atom and an iodomethoxy group are substituted at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(iodomethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 1-chloro-4-methoxybenzene. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(iodomethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing chlorine or iodine.
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or alcohols.
Coupling: Formation of biaryl compounds or other coupled products.
Applications De Recherche Scientifique
1-Chloro-4-(iodomethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(iodomethoxy)benzene in chemical reactions involves its ability to undergo nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and iodine atoms makes it a versatile intermediate for various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the methoxy group.
1-Chloro-4-methoxybenzene: Similar structure but lacks the iodine atom.
4-Iodoanisole: Similar structure but lacks the chlorine atom.
Uniqueness
1-Chloro-4-(iodomethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Propriétés
Numéro CAS |
106261-89-6 |
|---|---|
Formule moléculaire |
C7H6ClIO |
Poids moléculaire |
268.48 g/mol |
Nom IUPAC |
1-chloro-4-(iodomethoxy)benzene |
InChI |
InChI=1S/C7H6ClIO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 |
Clé InChI |
ISLBZGZAZPFIIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
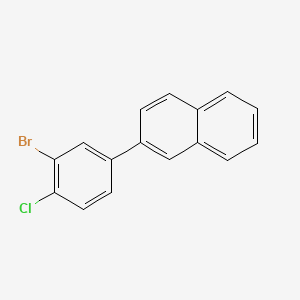
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
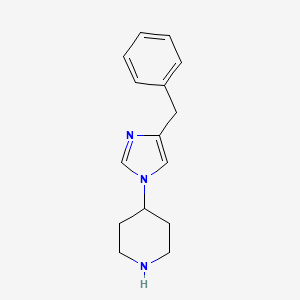
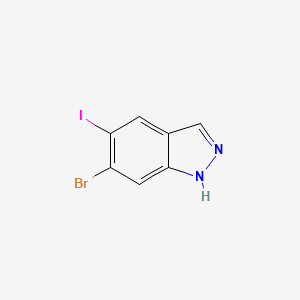


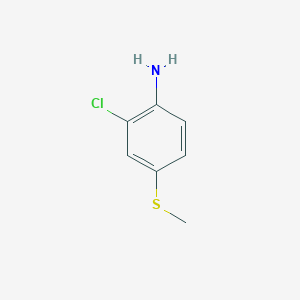
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)

